Prop-2-ynyl-p-tolyl-amine
Description
Significance in Organic Synthesis and Pharmaceutical Chemistry
The importance of Prop-2-ynyl-p-tolyl-amine in organic synthesis stems from its utility as a precursor for constructing diverse molecular architectures, particularly heterocyclic compounds. kcl.ac.uk Propargylamines, the class of compounds to which this compound belongs, are highly valued for their reactivity. kcl.ac.uk
In the realm of synthetic methodology, this compound is a valuable reactant for creating carbon-nitrogen and carbon-carbon bonds. A notable application is in the synthesis of substituted quinoxaline (B1680401) derivatives. wiserpub.com For instance, it can be reacted with 2,3-dichloroquinoxaline (B139996) under microwave irradiation to form 3-Chloro-N-(p-tolyl)-N-(prop-2-ynyl)quinoxalin-2-amine. wiserpub.com This reaction highlights the nucleophilic character of the amine and its utility in building complex heterocyclic systems that are of significant interest in medicinal chemistry.
The terminal alkyne of this compound is a key functional group that enables its participation in powerful synthetic transformations. One such transformation is the A³ coupling (alkyne-aldehyde-amine) reaction. Although specific research detailing the use of this compound in A³ coupling is not prevalent, the broader class of propargylamines is extensively used in these one-pot, three-component reactions to generate a variety of propargylamine (B41283) derivatives. mdpi.com These reactions are highly efficient and lead to molecular complexity in a single step.
Furthermore, derivatives of this compound are employed in intramolecular cycloaddition reactions. For example, related structures like N-(5-methyl-2-furfuryl)-N-prop-2-ynyl-p-toluidine undergo intramolecular Diels-Alder reactions to form complex fused-ring systems. researchgate.netresearchgate.net This demonstrates the potential of the propargyl group within the molecule to act as a dienophile, a critical component in this type of reaction.
From a pharmaceutical chemistry perspective, the heterocyclic scaffolds synthesized from this compound are often associated with a wide range of biological activities. Quinoxaline derivatives, for example, are known to exhibit diverse pharmacological properties. wiserpub.comrsc.org Additionally, propargylamines are integral components in the design of enzyme inhibitors. The propargyl group can act as a key pharmacophore, and its incorporation into larger molecules can lead to potent bioactive agents. For instance, various propargylamine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, which are relevant in the study of neurodegenerative diseases. mdpi.com
The table below summarizes some of the key synthetic applications and the types of compounds that can be generated from this compound and its close analogs.
| Reactant(s) | Reaction Type | Product Class | Significance | Reference(s) |
| This compound, 2,3-dichloroquinoxaline | Nucleophilic Substitution | Substituted Quinoxaline | Synthesis of heterocyclic scaffolds for pharmaceutical research. | wiserpub.com |
| N-(5-methyl-2-furfuryl)-N-prop-2-ynyl-p-toluidine | Intramolecular Diels-Alder | Fused-ring heterocycles | Creation of complex molecular architectures. | researchgate.netresearchgate.net |
| Propargylamines (general class), Aldehydes, Secondary Amines | A³ Coupling | Substituted Propargylamines | Efficient one-pot synthesis of complex amines. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-prop-2-ynylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-8-11-10-6-4-9(2)5-7-10/h1,4-7,11H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUNFRDDWNTJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963037 | |
| Record name | 4-Methyl-N-(prop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-28-1 | |
| Record name | 4-Methyl-N-(prop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Prop 2 Ynyl P Tolyl Amine and Its Derivatives
Conventional Synthetic Routes
Conventional methods for the synthesis of prop-2-ynyl-p-tolyl-amine often involve direct reactions between a p-toluidine (B81030) derivative and a propargyl halide. These routes are foundational and provide a straightforward, albeit sometimes limited, approach to obtaining the desired product.
Reactions of p-Toluidine Derivatives with Propargyl Halides
The reaction of p-toluidine with propargyl halides, such as propargyl bromide or chloride, represents a direct N-alkylation approach. This method, while fundamental, can sometimes lead to the formation of byproducts. For instance, the reaction intended to produce a mono-propargylated toluidine derivative can also yield the di-propargylated product, N,N-di(prop-2-ynyl)-p-toluidine. researchgate.net The control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the formation of the desired mono-alkynylated product.
Alkylation Reactions Utilizing Propargyl Bromide
Propargyl bromide is a commonly employed and efficient alkylating agent for the N-alkylation of aryl amines like p-toluidine. wiserpub.comwikipedia.org This reagent is favored for its reactivity, which facilitates the introduction of the propargyl group onto the nitrogen atom of the amine. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and base can influence the reaction's efficiency and selectivity. For example, the use of potassium carbonate in dimethylformamide (DMF) is a common condition for such alkylations. mdpi.com While effective, the lachrymatory nature and potential for explosive decomposition of propargyl bromide necessitate careful handling. wikipedia.org
Advanced and Catalytic Synthesis Approaches
To overcome the limitations of conventional methods, such as harsh reaction conditions and the formation of byproducts, advanced catalytic approaches have been developed. These methods often offer higher yields, greater efficiency, and improved sustainability.
Multicomponent Coupling Reactions (A3-Coupling)
The A3-coupling reaction, a three-component reaction involving an aldehyde, an amine, and an alkyne, has emerged as a powerful and atom-economical method for the synthesis of propargylamines. researchgate.netresearchgate.net This approach allows for the direct formation of the C-N and C-C bonds in a single step.
Copper catalysts are widely used in A3-coupling reactions due to their low cost, low toxicity, and high efficiency. scholaris.carsc.org Both copper(I) and copper(II) species have been shown to be effective. For example, copper(I) iodide (CuI) is a common catalyst that facilitates the reaction between an aldehyde, an amine like p-toluidine, and a terminal alkyne. rsc.org The reaction mechanism is believed to involve the in-situ formation of an imine from the aldehyde and amine, which then reacts with a copper acetylide species generated from the terminal alkyne and the copper catalyst. Various copper sources, including copper(II)-hydromagnesite and polymer-supported copper(II)-bipyridine complexes, have been developed to enhance catalytic activity and facilitate catalyst recovery and reuse. acs.orgacs.org These catalytic systems can often operate under mild conditions and with low catalyst loadings. researchgate.netscholaris.ca
Table 1: Examples of Copper-Catalyzed A3-Coupling Reactions
| Catalyst | Amine | Aldehyde | Alkyne | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CuI | Piperidine | p-Methoxybenzaldehyde | Trimethylsilyl selenium–acetylene | - | Good to Excellent | rsc.org |
| Cu/HM | Various | Various | Various | Solvent-free/DEG | High | acs.org |
| CuFe2O4 NPs | Piperidine | Benzaldehyde | Phenylacetylene | - | 90 | researchgate.net |
| CuCl | N-Alkylanilines | - | Terminal Alkynes | Methanol | - | researchgate.net |
| Cu(I) salts | - | - | - | Solvent-free | 99 | scholaris.ca |
Note: This table presents a selection of examples and is not exhaustive.
A significant advancement in A3-coupling reactions is the development of solvent-free conditions. rsc.orgacs.org Performing these reactions without a solvent offers several advantages, including reduced environmental impact, lower costs, and often, accelerated reaction rates. scholaris.ca Microwave irradiation has also been employed in conjunction with solvent-free conditions to further enhance reaction efficiency, sometimes reducing reaction times to mere minutes. eurekaselect.com The use of solid-supported catalysts, such as Cu/HM, is particularly amenable to solvent-free conditions, simplifying product purification and catalyst recycling. acs.orgacs.org These green chemistry approaches are becoming increasingly important in the sustainable synthesis of propargylamines. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgbenthamdirect.com This approach has been successfully applied to the synthesis of propargylamines, including derivatives of this compound, through multicomponent A³-coupling reactions (aldehyde, amine, alkyne). scispace.comrsc.org
The use of microwave irradiation in conjunction with copper catalysts, such as CuCl/CuCl₂, provides a facile and efficient route to secondary propargylamines. scispace.comrsc.org These reactions can often be performed in environmentally benign solvents like water, highlighting the green chemistry aspects of this methodology. scispace.comrsc.org For instance, a three-component reaction between an aldehyde, a primary amine, and a terminal alkyne can be carried out efficiently under microwave conditions. rsc.org The synthesis of fluorinated propargylamines has also been achieved via a microwave-promoted, one-pot, three-component reaction catalyzed by CuCl under neat conditions. rsc.org
A specific application of this technology is the synthesis of 3-Chloro-N-(p-tolyl)-N-(prop-2-ynyl) quinoxalin-2-amine. researchgate.netwiserpub.com The process involves the initial reaction of 2,3-dichloroquinoxaline (B139996) with p-toluidine under microwave irradiation, followed by N-alkylation with propargyl bromide, also under microwave conditions. researchgate.netwiserpub.com This demonstrates the utility of microwave assistance in multistep synthetic sequences. The key advantages of this method include operational simplicity, high yields, and reduced environmental impact. scispace.com
Table 1: Examples of Microwave-Assisted Propargylamine (B41283) Synthesis
| Catalyst System | Solvent | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Cu(I)/Cu(II) | Water | A³-Coupling | High efficiency, short reaction time, green solvent | scispace.com, rsc.org |
| CuCl | Solvent-free | A³-Coupling | Good yields for electron-withdrawing groups | rsc.org |
| - | n-BuOH / DMF | Nucleophilic Substitution / Alkylation | Rapid product formation, high yield | researchgate.net, wiserpub.com |
Functionalization of Tertiary Amines Mediated by Catalytic Copper
Copper catalysis is a cornerstone in the synthesis of propargylamines, particularly through the direct functionalization of tertiary amines. beilstein-journals.org These methods often proceed via the activation of an sp³ C–H bond adjacent to the nitrogen atom, enabling the formation of a new C–C bond. rsc.orgacs.org
One prominent strategy is the copper-catalyzed coupling of tertiary aliphatic amines with terminal alkynes. acs.org This reaction can be performed using a catalyst like copper(I) bromide (CuBr) with an initiator such as N-bromosuccinimide (NBS) in a solvent like acetonitrile. acs.org The alkynylation often occurs selectively on a methyl group of the tertiary amine. acs.org Another approach involves using hexachloroethane (B51795) (C₂Cl₆) in conjunction with catalytic copper salts (e.g., CuI) to mediate the alkynylation of aliphatic tertiary methylamines with terminal alkynes under mild, room temperature conditions. arkat-usa.org
These reactions are believed to proceed through the formation of an iminium intermediate. The tertiary amine is first oxidized, a process that can be mediated by the copper catalyst and an oxidant, to form this reactive species. rsc.orgrsc.org The iminium ion is then attacked by the copper acetylide, generated from the terminal alkyne and the copper catalyst, to yield the final propargylamine product. This direct functionalization of sp³ C–H bonds represents an atom-economical and efficient route for synthesizing complex amines from simple precursors. figshare.commdpi.com A protocol using calcium carbide (CaC₂) as the alkyne source, catalyzed by copper, has also been developed for the cross-coupling of tertiary amines, offering a mild and easy-to-handle alternative. rsc.org
Table 2: Copper Catalysts and Conditions for Tertiary Amine Functionalization
| Copper Catalyst | Co-reagent/Initiator | Amine Substrate | Key Feature | Reference |
|---|---|---|---|---|
| CuBr | NBS | Tertiary Aliphatic Amines | Selective alkynylation on methyl group | acs.org |
| CuI | C₂Cl₆ | Tertiary Methylamines | Mild, room temperature conditions | arkat-usa.org |
| Cu Catalyst | TBHP | Tertiary Amines | C-H amidation | beilstein-journals.org |
| Copper Catalyst | - | Tertiary Amines / CaC₂ | sp³ C-H bond activation | rsc.org |
Preparation of Specific this compound Derivatives and Related Compounds
The synthetic methodologies described are versatile and have been employed to prepare a range of specific derivatives of this compound.
One such derivative, N,N-di(prop-2-ynyl)-p-toluidine , was isolated as a by-product during the synthesis of N-(5-methoxy-2-furfuryl)-N-prop-2-ynyl-p-toluidine. researchgate.net Its formation occurred during the alkylation of a secondary amine with propargyl bromide, indicating that double alkylation of the nitrogen atom is a possible reaction pathway. researchgate.net
The synthesis of 3-Chloro-N-(p-tolyl)-N-(prop-2-ynyl) quinoxalin-2-amine is a two-step process that begins with the nucleophilic substitution of a chlorine atom on 2,3-dichloroquinoxaline by p-toluidine. researchgate.netwiserpub.com This reaction is conducted in n-butanol under microwave irradiation. The resulting secondary amine is then alkylated with propargyl bromide using potassium carbonate as a base in DMF, again under microwave heating, to yield the final tertiary amine product. researchgate.netwiserpub.com
Another related compound, N¹-(3-(p-Tolyl)prop-2-yn-1-yl)benzene-1,2-diamine , has been synthesized through a cascade reaction. rsc.org The synthesis starts from an ortho-nitro N-alkynylaniline derivative which is then subjected to reduction and subsequent cyclization catalyzed by main group metal chlorides like stannous chloride dihydrate or indium(III) chloride to form quinoline-8-amines. rsc.org The diamine is an intermediate in this process.
Furthermore, the compound N-(4-methylbenzyl)-N-(3-(p-tolyl)prop-2-yn-1-yl)prop-2-en-1-amine has been used as a substrate in Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization reactions to create substituted pyrrolidine (B122466) derivatives. nih.gov
Table 3: Mentioned this compound Derivatives and Related Compounds
Reactivity and Chemical Transformations of Prop 2 Ynyl P Tolyl Amine
Role of the Alkyne Moiety in Organic Transformations
The alkyne moiety is central to the reactivity of prop-2-ynyl-p-tolyl-amine, making it a valuable precursor in synthetic chemistry. The carbon-carbon triple bond is a region of high electron density, allowing it to act as a nucleophile, yet it is also susceptible to electrophilic attack. kcl.ac.uk This dual reactivity is fundamental to its utility. The terminal alkyne features an acidic C-H bond, which can be deprotonated to form a potent nucleophile (an acetylide). Furthermore, the triple bond can undergo various addition reactions and is a key participant in cycloaddition and transition-metal-catalyzed processes. researchgate.net The strain in cyclic alkynes, which results from the bending of the typically linear alkyne unit, significantly increases their reactivity towards additions and cycloadditions. chim.it While this compound is an acyclic alkyne, the principles of alkyne reactivity underscore its potential for diverse chemical transformations. The propargylic position, adjacent to the triple bond, is also activated for certain reactions. The combination of the amine and alkyne functionalities within the same molecule allows for complex molecular architectures to be constructed from this relatively simple starting material. kcl.ac.ukresearchgate.net
Reactions with Nucleophiles
The electrophilic character of the alkyne's π-bonds allows for reactions with various nucleophiles. kcl.ac.uk In base-catalyzed conditions, nucleophiles such as carboxylate ions can add across the triple bond. For instance, base-catalyzed additions of carboxylic acids to prop-2-ynyl p-tolyl sulphones proceed readily to form vinyl esters. rsc.orgrsc.org These adducts are highly reactive towards further nucleophilic attack, functioning as effective acylating agents for amines, phenols, and alcohols. rsc.org While this example involves a sulphone derivative rather than the amine itself, it illustrates the general reactivity pattern of the propargyl system towards nucleophiles. The amine moiety within the this compound structure can also influence these reactions, potentially acting as an intramolecular catalyst or participating in subsequent transformations. kcl.ac.uk
**3.3. Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the chemical transformations involving the alkyne group of this compound, providing efficient routes to complex cyclic and heterocyclic systems. The alkyne can act as a two-π-electron component (a dienophile or dipolarophile) in these concerted or stepwise processes.
The alkyne group in derivatives of this compound can serve as an effective dienophile in intramolecular [4+2] cycloaddition reactions, also known as Diels-Alder reactions. pressbooks.pub This strategy is particularly useful for constructing polycyclic nitrogen-containing frameworks. In this reaction, a diene system tethered to the propargylamine (B41283) framework undergoes a cyclization with the alkyne, forming a six-membered ring. pressbooks.pubresearchgate.net
A notable example involves the intramolecular Diels-Alder reaction of N-(5-methyl-2-furfuryl)-N-prop-2-ynyl-p-toluidine. researchgate.net In this system, the furan (B31954) ring acts as the diene, and the propargyl group's triple bond serves as the dienophile. The reaction leads to the formation of a complex oxatricycloadduct. researchgate.net Studies have shown that these reactions can be promoted by both thermal heating and microwave irradiation, with microwave-assisted organic synthesis (MAOS) often enhancing the reaction outcome. researchgate.netresearchgate.net The substituents on the furan ring can significantly influence the course of the reaction. researchgate.net The reaction of 2,5-dimethylfuran (B142691) with N-(p-tolyl)maleimide, a related Diels-Alder reaction, yields a bicyclic adduct which can be further rearranged under acidic conditions to form a p-tolylisoindoline-1,3-dione. nih.gov
| Diene System | Dienophile | Conditions | Product Type | Ref |
| N-(5-methyl-2-furfuryl) | N-prop-2-ynyl-p-toluidine | Benzene (B151609), heat or Microwave | Oxatricycloadduct | researchgate.net |
| 1,3-Dienyl Tether | Alkyne Tether | Ni(0) catalyst, 60 °C | Hydroisoquinoline | williams.edu |
| 2,5-Dimethylfuran | N-(p-tolyl)maleimide | Toluene, 60 °C | Bicyclic Adduct | nih.gov |
The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". beilstein-journals.orgjocpr.com This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted-1,2,3-triazoles. nih.govbeilstein-journals.org The process involves the reaction of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. beilstein-journals.orgrsc.org
The CuAAC reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for applications in medicinal chemistry, materials science, and bioconjugation. nih.gov The resulting triazole ring is a stable aromatic linker. Research has focused on developing various ligand systems to accelerate the reaction rate and stabilize the active Cu(I) oxidation state. jocpr.com A related synthesis involves the reaction of 3-Chloro-N-(p-tolyl)-N-(prop-2-ynyl)quinoxalin-2-amine with an azide (TSN₃) in the presence of CuI and triethylamine (B128534) to form a complex triazole-fused quinoxaline (B1680401) structure. wiserpub.com
| Alkyne | Azide | Catalyst System | Product | Ref |
| This compound (or derivative) | Organic Azide | Cu(I) salt (e.g., CuI, CuSO₄/Na-Ascorbate) | 1-(p-tolyl)-4-(triazol-1-ylmethyl)amine derivative | beilstein-journals.orgnih.gov |
| 3-Chloro-N-(p-tolyl)-N-(prop-2-ynyl)quinoxalin-2-amine | TSN₃ | CuI, Et₃N | Triazole-fused quinoxaline | wiserpub.com |
| Benzyl azide | (prop-2-yn-1-yloxy)benzene | CuSO₄·5H₂O, Sodium ascorbate | 1-benzyl-4-phenoxymethyl-1H-1,2,3-triazole | beilstein-journals.org |
Intramolecular [4+2] Cycloaddition (Diels-Alder Reactions)
Transition-Metal-Catalyzed Reactions
This compound and its derivatives are highly amenable to a variety of transition-metal-catalyzed transformations, which activate either the C-H or C-C triple bond. kcl.ac.uk
A³ Coupling (Aldehyde-Alkyne-Amine): Propargylamines themselves are often synthesized via the A³ coupling reaction, a three-component reaction between an aldehyde, an alkyne, and an amine, frequently catalyzed by copper, gold, or silver salts. bme.huresearchgate.netajgreenchem.com
C-H Alkynylation: The direct alkynylation of the sp³ C-H bond adjacent to the nitrogen of a tertiary amine has emerged as an efficient method for synthesizing propargylamines. arkat-usa.org Copper-catalyzed systems, using an oxidant like hexachloroethane (B51795), can mediate the coupling of tertiary amines with terminal alkynes. arkat-usa.org
Cycloadditions and Annulations: Nickel(0) catalysts can promote intramolecular [4+2] cycloadditions of dienynes containing a nitrogen tether, providing a route to hydroisoindoles and hydroisoquinolines under conditions often milder than the thermal Diels-Alder reaction. williams.edu Silver-catalyzed intramolecular annulation of related 2-en-4-ynyl azides can produce substituted pyridines. beilstein-journals.org
Carboxylation: Silver catalysts can facilitate the carboxylative cyclization of propargyl alcohol derivatives with CO₂, and related transformations could potentially be applied to propargylamines. mdpi.com
Cadiot-Chodkiewicz Coupling: This copper-catalyzed cross-coupling reaction between a terminal alkyne and a 1-haloalkyne is a classic method for synthesizing unsymmetrical diynes. rsc.org this compound could serve as the terminal alkyne component in such reactions. rsc.org
Formation of Ketenimine Intermediates
The transformation of propargylamines, including N-(prop-2-yn-1-yl)-4-methylaniline (this compound), into ketenimine intermediates represents a significant pathway in their chemical reactivity. These highly reactive intermediates are typically not isolated but are generated in situ and trapped by various reagents, leading to the synthesis of diverse nitrogen-containing compounds. The formation of ketenimines from propargylamines is most prominently achieved through copper-catalyzed reactions with sulfonyl azides.
Detailed research has demonstrated that the reaction between a terminal alkyne and a sulfonyl azide, often catalyzed by copper(I), proceeds via a copper acetylide intermediate. This intermediate then undergoes cycloaddition with the sulfonyl azide, followed by rearrangement and dinitrogen extrusion to furnish the N-sulfonyl ketenimine. beilstein-journals.org This methodology is applicable to a wide range of propargylamines. In the context of this compound, the reaction with a sulfonyl azide, such as p-toluenesulfonyl azide, in the presence of a copper(I) catalyst, would be expected to yield the corresponding N-tosyl ketenimine intermediate.
This transformation is a key step in various one-pot, multi-component reactions for the synthesis of complex heterocyclic structures. For instance, the in situ generated N-sulfonyl ketenimine can react with the amine moiety of another propargylamine molecule or with external nucleophiles. rsc.org
One notable application involves a three-component reaction where a propargylamine, a sulfonyl azide, and a terminal alkyne are combined. nih.govacs.org In this process, the propargylamine first reacts with the sulfonyl azide to form the ketenimine intermediate. This intermediate then reacts with the terminal alkyne to ultimately yield tetrasubstituted imidazoles. nih.govacs.org Mechanistic studies suggest that the process involves the copper-catalyzed formation of the ketenimine, followed by nucleophilic attack of the propargylamine onto the central carbon of the ketenimine, leading to an allene (B1206475) intermediate which then undergoes cyclization. rsc.org
The general scheme for the formation of a ketenimine intermediate from this compound can be depicted as follows:
Table 1: General Reaction for Ketenimine Formation
| Reactant 1 | Reactant 2 | Catalyst | Intermediate |
| This compound | Sulfonyl Azide (e.g., R-SO₂N₃) | Copper(I) salt | N-sulfonyl-C-(p-tolylaminomethyl)ketenimine |
Further research has explored the trapping of these ketenimine intermediates. For example, in the presence of a suitable internal nucleophile, the newly formed ketenimine can undergo intramolecular cyclization. While the specific example of this compound is not extensively detailed in isolation, the principles established for other propargylamines are broadly applicable. The reactivity of the ketenimine intermediate is central to the synthetic utility of propargylamines in constructing more complex molecular architectures. beilstein-journals.org
Table 2: Key Intermediates in Proposed Ketenimine-Mediated Transformations
| Initial Reactants | Key Intermediate A | Key Intermediate B | Final Product Class | Reference |
| Propargylamine, Sulfonyl Azide, Terminal Alkyne | N-sulfonyl ketenimine | Aminoallene | Tetrasubstituted Imidazoles | rsc.orgnih.govacs.org |
| 1-(o-acetamidophenyl)propargyl alcohols, Sulfonyl Azide | N-sulfonyl ketenimine | - | 1,2-dihydro-2-iminoquinolines | beilstein-journals.org |
It is the electrophilic nature of the central carbon of the ketenimine moiety (C=C=N) that drives its subsequent reactions with nucleophiles, highlighting its importance as a transient but highly valuable intermediate in organic synthesis.
Spectroscopic and Structural Characterization of Prop 2 Ynyl P Tolyl Amine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy of Prop-2-ynyl-p-tolyl-amine reveals characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the p-tolyl group typically appear as a set of doublets in the downfield region of the spectrum, a result of their distinct chemical environments and coupling with each other. The methyl protons of the tolyl group exhibit a singlet in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom and the alkyne group show a doublet, while the terminal acetylenic proton appears as a triplet due to coupling with the methylene protons.
Detailed ¹H NMR data for this compound and some of its analogs are presented in the table below.
| Compound | ¹H NMR (CDCl₃, ppm) |
| This compound | δ 7.03 (d, 2H), 6.65 (d, 2H), 3.85 (d, J=2.4 Hz, 2H), 3.8 (br s, 1H), 2.25 (s, 3H), 2.21 (t, J=2.4 Hz, 1H) |
| N-Methyl-N-(3-p-tolylprop-2-ynyl)cyclohexanamine | δ 7.32-7.30 (d, J=8.0 Hz, 2H), 7.08-7.06 (d, J=8.0 Hz, 2H), 3.60 (s, 2H), 2.43-2.41 (m, 4H), 2.31 (s, 3H), 1.96-1.94 (m, 2H), 1.80-1.76 (m, 2H), 1.62-1.59 (m, 1H), 1.28-1.11 (m, 5H) arkat-usa.org |
| 2-(1-(Piperidin-1-yl)-3-p-tolylprop-2-ynyl)phenol | δ 7.64-7.68 (m, 1H), 7.53 (d, J=8.07 Hz, 2H), 7.22-7.32 (m, 3H), 6.91-6.96 (m, 2H), 5.15 (s, 1H), 2.79 (s, 4H), 2.44 (s, 3H), 1.75 (s, 4H), 1.59 (s, br, 2H) beilstein-journals.org |
| 1-(3-phenyl-1-p-tolylprop-2-ynyl) piperidine | δ 7.59 (d, J= 8 Hz, 2H), 7.58 (br, 2H), 7.40-7.38 (m, 3H), 7.23 (d, J= 8 Hz, 2H), 4.82 (s, 1H), 2.64-2.63 (m, 4H), 2.42 (s, 3H), 1.70-1.62 (m, 4H), 1.52-1.49 (m, 2H) rsc.org |
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the aromatic carbons, the methyl carbon, the methylene carbon, and the two acetylenic carbons. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the benzene (B151609) ring. The acetylenic carbons have characteristic chemical shifts in the range of 70-90 ppm.
The following table summarizes the ¹³C NMR data for this compound and its analogs.
| Compound | ¹³C NMR (CDCl₃, ppm) |
| This compound | δ 145.4, 129.8, 129.5, 113.3, 81.9, 71.5, 34.2, 20.4 |
| N-Methyl-N-(3-p-tolylprop-2-ynyl)cyclohexanamine | δ 137.6, 131.4, 128.8, 120.3, 84.7, 60.8, 43.5, 38.3, 29.6, 26.0, 25.4, 21.2 arkat-usa.org |
| 2-(1-(Piperidin-1-yl)-3-p-tolylprop-2-ynyl)phenol | δ 157.8, 138.8, 131.9, 129.4, 129.2, 128.6, 121.5, 119.6, 119.1, 116.4, 90.0, 81.7, 61.2, 49.8, 26.1, 24.1, 21.6 beilstein-journals.org |
| 1-(3-phenyl-1-p-tolylprop-2-ynyl) piperidine | δ 137.1, 135.6, 131.9, 128.8, 128.5, 128.3, 128.0, 123.5, 87.7, 86.4, 62.2, 50.7, 26.2, 24.5, 21.2 rsc.org |
Proton Nuclear Magnetic Resonance (1H NMR)
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₁N), the calculated exact mass is 145.0891 g/mol . nih.gov HRMS analysis of its analogs confirms their expected elemental compositions. beilstein-journals.orgrsc.org
| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 2-(1-(Piperidin-1-yl)-3-p-tolylprop-2-ynyl)phenol | 306.1858 | 306.1854 | beilstein-journals.org |
| N-(3-(p-Tolyl)prop-2-yn-1-yl)benzene-1,2-diamine | 237.1386 | 237.1384 | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for identifying the components of a mixture and for analyzing the fragmentation patterns of individual compounds. The PubChem database entry for this compound indicates the availability of GC-MS data, which would provide insights into its fragmentation behavior upon electron ionization. nih.gov
High-Resolution Mass Spectrometry (HRMS)
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide information about the functional groups and electronic transitions within a molecule.
Studies on related propargylamine (B41283) derivatives have utilized Fourier Transform Infrared (FTIR) spectroscopy to identify key functional groups. beilstein-journals.org For instance, the characteristic vibrational frequencies for the O-H stretch, C-H stretches (aromatic and aliphatic), the C≡C triple bond, and C-N bonds can be observed. beilstein-journals.org The simultaneous activation of strong infrared and Raman modes for the collective vibration of C-C bonds in polyyne bridges highlights the charge transfer characteristics in such systems. arxiv.org The analysis of the mid-low region of IR spectra (800-1600 cm⁻¹) can serve to identify marker bands for specific end groups on sp carbon chains, enabling a thorough vibrational characterization. arxiv.org
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its distinct functional groups. Analysis of the spectrum provides key insights into the molecular structure, confirming the presence of the secondary amine, the terminal alkyne, and the p-substituted aromatic ring.
Research provides the following prominent vibrational frequencies (ν) for N-(prop-2-yn-1-yl)-p-toluidine, which is an alternative name for the target compound. iucr.org The key absorption bands are detailed in the table below.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3194 | Medium | ≡C-H stretch (alkyne) and/or N-H stretch (secondary amine) |
| 2112 | Weak | C≡C stretch (alkyne) |
| 1519 | Strong | C=C aromatic ring stretch |
| 1489 | Medium | C=C aromatic ring stretch |
| 1439 | Medium | CH₃ scissoring |
| 1276 | Medium | C-N stretch |
| 1198 | Medium | Aromatic C-H in-plane bend |
| 1151 | Medium | Aromatic C-H in-plane bend |
| 1034 | Medium | Aromatic C-H in-plane bend |
| 787 | Strong | Aromatic C-H out-of-plane bend (p-substitution) |
The band at 3194 cm⁻¹ is characteristic of both the terminal alkyne C-H bond and the secondary amine N-H bond, which often overlap in this region. iucr.org The weak but sharp absorption at 2112 cm⁻¹ is definitively assigned to the carbon-carbon triple bond (C≡C) stretch, a key indicator of the propargyl group. iucr.org The strong peak at 1519 cm⁻¹ corresponds to the stretching vibrations of the carbon-carbon bonds within the p-tolyl aromatic ring. iucr.org
X-ray Crystallography
Single Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis for the secondary amine, this compound, has not been reported in the reviewed scientific literature. However, the crystal structure of the closely related tertiary amine, N,N-di(prop-2-ynyl)-p-toluidine, has been determined, providing valuable insight into the molecular geometry and packing of similar compounds.
The analysis of N,N-di(prop-2-ynyl)-p-toluidine revealed that the compound crystallizes in the monoclinic system with the space group C 2/c. The sum of the bond angles around the amine nitrogen atom is 343°, which is in accordance with sp³ hybridization. The crystal structure is primarily stabilized by van der Waals forces.
Crystallographic Data for N,N-di(prop-2-ynyl)-p-toluidine
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃N |
| Crystal System | Monoclinic |
| Space Group | C 2/c |
| a (Å) | 19.5319(9) |
| b (Å) | 7.5230(3) |
| c (Å) | 15.9000(7) |
| β (°) | 112.554(5) |
| Volume (ų) | 2157.64(18) |
| Z | 8 |
Applications of Prop 2 Ynyl P Tolyl Amine and Its Derivatives in Advanced Organic Synthesis
As Versatile Intermediates for Polyfunctional Amino Derivatives
Propargylamines, including prop-2-ynyl-p-tolyl-amine, are recognized as significant intermediates in the synthesis of polyfunctional amino derivatives. researchgate.net These derivatives are crucial components in the development of natural products and biologically active compounds. researchgate.net The reactivity of the propargylamine (B41283) moiety allows for the introduction of various functional groups, leading to a wide array of complex molecular architectures. researchgate.net For instance, the A³-coupling (aldehyde-alkyne-amine) reaction is a powerful method for preparing propargylamines, which can then be further functionalized. researchgate.net
The synthesis of enantioenriched 1,3-aminoalcohol products can be achieved through the functionalization of propargylic amine derivatives. researchgate.net This highlights the utility of compounds like this compound in stereoselective synthesis, a critical aspect of modern drug discovery and development.
Building Blocks for Heterocyclic Scaffolds
The intrinsic reactivity of this compound and its derivatives makes them excellent building blocks for the construction of a variety of heterocyclic scaffolds, which are core structures in many pharmaceuticals and functional materials. kcl.ac.uk
Pyrroles
Pyrroles are a class of nitrogen-containing heterocyclic compounds with significant biological and material science applications. rsc.org N-propargylamines, such as this compound, are extensively used as precursors for the synthesis of highly substituted pyrroles. rsc.org Various synthetic strategies have been developed to construct the pyrrole (B145914) ring from these versatile starting materials.
One common approach involves the cycloaddition of N-propargylamines with other reagents. For example, a base-catalyzed [3+2] cycloaddition of propargylamines with α-acylketene dithioacetals yields trisubstituted pyrroles. rsc.org Palladium-catalyzed reactions have also proven effective. For instance, the palladium(II)-catalyzed cascade reaction of N-propargylamines and alkynes produces 2,4-disubstituted pyrroles in good to excellent yields. rsc.org Furthermore, a one-pot, three-component reaction of acid chlorides, N-Boc-protected propargylamine, and sodium iodide, catalyzed by a Pd/Cu system, affords 2-substituted N-Boc-4-iodopyrroles. rsc.org
The synthesis of pyrroles from propargylamines offers several advantages, including high atom economy, mild reaction conditions, and the ability to generate pyrroles with diverse substitution patterns. rsc.org
| Reaction Type | Catalyst/Reagent | Reactants | Product | Key Features |
| [3+2] Cycloaddition | Base (e.g., in DMF) | Propargylamines, α-acylketene dithioacetals | Trisubstituted pyrroles | Base-catalyzed |
| Cascade Reaction | Pd(II) | N-propargylamines, Alkynes | 2,4-disubstituted pyrroles | Good to excellent yields |
| One-pot Three-component | Pd/Cu, NaI | Acid chlorides, N-Boc-propargylamine | 2-substituted N-Boc-4-iodopyrroles | Efficient one-pot synthesis |
| Titanium-catalyzed | Ti catalyst | (E/Z)-chloroenynes, amines | 2-substituted and fully substituted pyrroles | One-pot reaction organic-chemistry.org |
| Formal [2+2+1] Cycloaddition | Ti catalyst | Alkynes, Diazenes | Penta- and trisubstituted pyrroles | Oxidative synthesis nih.gov |
Pyridines
Pyridines are another important class of heterocyclic compounds with widespread applications. Propargylamines serve as key starting materials for the synthesis of polysubstituted pyridines through various reaction pathways. kcl.ac.uknih.gov
A general and efficient protocol involves the tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence of propargyl amines and unsaturated carbonyl compounds. nih.gov This method is applicable to a broad range of substrates and can be performed on a large scale. nih.gov For instance, the direct condensation of propargylamine with cinnamaldehyde (B126680) in the presence of DBU as a base proceeds through a 6π-3-azatriene electrocyclization and a Current time information in Bangalore, IN.rsc.org hydrogen shift to yield pyridines. kcl.ac.uk
Another approach involves the reaction of N-propargylic β-enaminones with N-substituted formamides in the presence of a base like NaOH. This cascade reaction delivers densely substituted 2-aminopyridines in good yields at room temperature. dicp.ac.cn
| Reaction Type | Catalyst/Reagent | Reactants | Product | Key Features |
| Tandem Condensation/Electrocyclization | - | Propargyl amines, Unsaturated carbonyl compounds | Polysubstituted pyridines | General and efficient, scalable nih.gov |
| Condensation/Electrocyclization | DBU | Propargylamine, Cinnamaldehyde | Pyridines | Base-catalyzed kcl.ac.uk |
| Cascade Reaction | NaOH | N-propargylic β-enaminones, N-substituted formamides | Densely substituted 2-aminopyridines | Room temperature, good yields dicp.ac.cn |
Thiazoles
Thiazole (B1198619) derivatives, containing both sulfur and nitrogen atoms in a five-membered ring, are of significant interest in medicinal chemistry. lmaleidykla.lt While direct synthesis of thiazoles from this compound is less commonly documented, the broader class of propargylamines and related structures can be utilized in their synthesis. kcl.ac.uk For example, hydrazonoyl halides can be reacted with thiosemicarbazone derivatives, which can be conceptually linked to propargylamine chemistry, to yield 1,3-thiazoles. researchgate.net
The synthesis of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives has been reported, indicating the incorporation of the p-tolylamino moiety into a thiazole-containing structure. lmaleidykla.lt This suggests the potential for using this compound as a precursor for more complex thiazole derivatives.
| Starting Material/Precursor | Reagents | Product Type | Reference |
| Hydrazonoyl halides | Thiosemicarbazone | 1,3-Thiazole derivatives | researchgate.net |
| N/A | N/A | 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives | lmaleidykla.lt |
| 2-(prop-2-yn-1-ylthio)benzo[d]thiazole | Paraformaldehyde, secondary amines | Thiazole derivatives via Mannich reaction |
Oxazoles
Oxazoles, five-membered heterocyclic compounds containing oxygen and nitrogen, are also accessible from propargylamine-related structures. kcl.ac.uk Zinc(II) triflate has been shown to catalyze the cyclization of propargyl alcohols with amides to synthesize oxazoles. acs.org This reaction proceeds without the 1,2-nitrogen shift observed in indole (B1671886) synthesis from similar precursors. acs.org
While a direct synthesis of an oxazole (B20620) from this compound is not explicitly detailed, the synthesis of N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine showcases the incorporation of a p-tolyl group into an oxazole ring, suggesting the feasibility of using p-tolyl containing precursors in oxazole synthesis.
| Reaction Type | Catalyst | Reactants | Product | Key Features |
| Cyclization | Zn(OTf)₂ | Propargyl alcohols, Amides | Oxazoles | Catalytic, no 1,2-nitrogen shift acs.org |
| Cyclization | Cs₂CO₃ | Aromatic primary amides, 2,3-dibromopropene | 2-Aryl-5-alkyl-substituted oxazoles | One-pot synthesis organic-chemistry.org |
| One-pot Synthesis/Coupling | DMT-MM, Ni-catalyst | Carboxylic acids, Amino acids, Boronic acids | 2,4,5-trisubstituted oxazoles | One-pot sequence beilstein-journals.org |
Role in Acylation Reactions
The adducts formed from the reaction of prop-2-ynyl p-tolyl sulphones with carboxylic acids are highly reactive acylating agents. rsc.org Base-catalyzed addition of acids like acetic acid and benzoic acid to prop-2-ynyl p-tolyl sulphones under mild conditions yields vinyl esters. rsc.org These esters are very reactive towards nucleophiles and can efficiently acylate amines to form amides. rsc.org This demonstrates the utility of this compound derivatives in facilitating acylation reactions, a fundamental transformation in organic synthesis. rsc.org The selectivity of these acylation reactions can be high, with diacylaminoquinazolinones showing excellent selectivity for primary amines over secondary amines. researchgate.net
Catalytic Applications and Ligand Design
This compound and its derivatives have emerged as versatile building blocks in the field of advanced organic synthesis, particularly in the design of novel ligands and their application in catalysis. The presence of both a reactive propargyl group and a modifiable tolyl moiety allows for the construction of a diverse range of molecular architectures with tailored electronic and steric properties. These characteristics make them valuable precursors for creating sophisticated ligands for transition metal-catalyzed reactions.
The primary catalytic application involving this compound derivatives is in their synthesis via multicomponent reactions, most notably the A³-coupling (Aldehyde-Alkyne-Amine) reaction. This reaction efficiently constructs propargylamines by combining an aldehyde, an alkyne, and an amine in the presence of a metal catalyst. researchgate.net The A³-coupling reaction is a powerful, atom-economical method for generating libraries of propargylamine derivatives. researchgate.net
Research has demonstrated the use of various catalysts to promote this transformation, with copper and ruthenium-based systems being particularly prevalent. For instance, copper(I) iodide and copper(II) acetate (B1210297) have been effectively used to catalyze the three-component reaction of an alkyne, an aldehyde, and an amine to produce the corresponding propargylamine derivatives in high yields. mdpi.com
Table 1: Catalytic Systems for the Synthesis of Propargylamine Derivatives via A³-Coupling
| Catalyst | Amine | Aldehyde | Alkyne | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cu(OAc)₂·H₂O | Secondary Amines | Formaldehyde | 8-ethynylcaffeine | THF | 57-96 | mdpi.com |
| CuI | Diethylamine | Benzaldehyde | Phenylacetylene | Water | 95 | ajgreenchem.com |
| Ru/Cu | Piperidine | Benzaldehyde | Phenylacetylene | - | 87 | researchgate.net |
In the context of ligand design, the propargylamine scaffold serves as a foundational element for constructing more complex, often bidentate or polydentate, ligands. The nitrogen atom of the amine and the alkyne's triple bond can both act as coordination sites for metal centers. Furthermore, the alkyne group offers a reactive handle for further functionalization, such as through click chemistry or other addition reactions, to introduce additional donor atoms like phosphorus or sulfur.
The modular synthesis of P,N-ligands, which incorporate both a phosphine (B1218219) and a nitrogen-based donor group, highlights the utility of amine precursors in ligand construction. beilstein-journals.org These P,N-ligands are highly sought after due to the distinct electronic properties of the soft phosphorus and hard nitrogen donors, which can impart unique reactivity to a metal center. beilstein-journals.org The synthesis often involves the condensation of amines with aldehydes or the reaction of nucleophilic amines with chlorophosphines. beilstein-journals.org While not directly starting from this compound, these modular strategies can be readily adapted to incorporate it, leading to novel P,N-ligands with a propargyl functionality.
Once synthesized, these ligands can be coordinated to a variety of transition metals, including rhodium, iridium, and palladium, to form well-defined metal complexes. beilstein-journals.org The resulting complexes are then investigated for their catalytic activity in a range of organic transformations. The specific geometry and electronic environment of the metal center, dictated by the ligand's structure, are crucial for its catalytic performance.
Table 2: Metal Complexes Synthesized from P,N-Ligands
| Ligand Type | Metal Precursor | Resulting Complex Type | Reference |
|---|---|---|---|
| Phosphine Imine | [Rh(cod)₂]BF₄ | [Ligand-M(cod)]BF₄ | beilstein-journals.org |
| Phosphine Imine | [Ir(cod)Cl]₂ / AgBF₄ | [Ligand-M(cod)]BF₄ | beilstein-journals.org |
| Phosphine Imine | [Pd(cod)Cl₂] | [Ligand-PdCl₂] | beilstein-journals.org |
| Phosphine Imine | [Pd(allyl)Cl]₂ / AgBF₄ | [Ligand-Pd(allyl)]BF₄ | beilstein-journals.org |
The derivatization of this compound is a key strategy for tuning the properties of the resulting ligands and their metal complexes. For example, the A³-coupling reaction itself can be used to synthesize derivatives where the parent amine is a propargylamine. A study on the synthesis of methylxanthine derivatives employed a copper(I)-catalyzed three-component reaction of an alkyne, formaldehyde, and various secondary amines to yield complex nitrogen-substituted products. mdpi.com This demonstrates the potential for creating a wide array of functionalized propargylamines that can serve as ligands.
Research on Biologically Active Derivatives of Prop 2 Ynyl P Tolyl Amine
Antimicrobial Agents
Derivatives of prop-2-ynyl-p-tolyl-amine have been investigated for their potential to combat microbial infections, with studies focusing on both their antifungal and antibacterial properties.
Antifungal Activity of Propargyl-Linked Antifolates
A significant area of research has been the development of propargyl-linked antifolates as potential antifungal agents, particularly against opportunistic pathogens like Candida albicans and Candida glabrata. acs.orgacs.orgnih.gov These fungi are major causes of bloodstream infections, especially in immunocompromised individuals. acs.orgnih.gov The research has focused on inhibiting dihydrofolate reductase (DHFR), an essential enzyme in fungal survival. acs.orgresearchgate.net
Studies have revealed that the antifungal activity of these compounds is highly dependent on their molecular shape and the distribution of polar functional groups. acs.orgresearchgate.net For instance, extended para-linked compounds have demonstrated greater effectiveness against C. albicans compared to more compact, meta-linked analogues. nih.govresearchgate.net Through the synthesis and evaluation of numerous para-linked compounds, researchers have identified derivatives that potently inhibit the growth of both C. albicans and C. glabrata, with some exhibiting dual minimum inhibitory concentration (MIC) values below 1 µg/mL. acs.orgnih.govresearchgate.net
The development of these dual inhibitors represents a significant step towards a single-agent therapy targeting major Candida species. acs.org The shape and exposed polar functionalities of these propargyl-linked antifolates have been shown to be critical factors in their antifungal efficacy. acs.org
Table 1: Antifungal Activity of Propargyl-Linked Antifolates
| Fungal Species | Target Enzyme | Key Finding |
|---|---|---|
| Candida albicans | Dihydrofolate Reductase (DHFR) | Activity is shape-dependent; extended para-linked compounds are more effective. nih.govresearchgate.net |
| Candida glabrata | Dihydrofolate Reductase (DHFR) | Effectively inhibited by various propargyl-linked antifolates. acs.orgresearchgate.net |
Antibacterial Activity of Hybrid Systems
The propargyl-linked antifolate scaffold has also been explored for its antibacterial potential, particularly against Gram-negative pathogens like Klebsiella pneumoniae. asm.org This is significant due to the increasing resistance to existing antifolate drugs such as trimethoprim. asm.org Research has demonstrated that propargyl-linked antifolates can potently inhibit DHFR from K. pneumoniae and suppress the growth of the bacteria, with some compounds showing MIC values as low as 1 μg/ml. asm.org
Furthermore, hybrid molecules incorporating the this compound moiety have been synthesized and evaluated for their antibacterial activity. For example, certain quinoxaline-based compounds have shown moderate to good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as methicillin-resistant Staphylococcus aureus (MRSA). rsc.org One particularly potent broad-spectrum antibacterial agent from this class was found to work by disrupting the bacterial cell membrane. rsc.org
Additionally, hybrid compounds containing imidazole (B134444) moieties have demonstrated significant antibacterial activity against various bacterial strains. nih.gov
Anti-Cancer and Antineoplastic Compounds
Derivatives of this compound have shown promise as anti-cancer and antineoplastic agents. Research has explored their ability to inhibit the proliferation of various cancer cell lines.
One study focused on novel 1,2,3-triazole–dithiocarbamate hybrids, which exhibited broad-spectrum anticancer activity against human tumor cell lines such as MGC-803, MCF-7, PC-3, and EC-109. rsc.org These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in MGC-803 cells. rsc.org Another investigation into pyrimidine–benzimidazole hybrid molecules revealed potent anticancer activity against four human cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. rsc.org
A p-tolyl analog in a series of hybrid molecules displayed the most potent inhibitory activity against HepG2 (liver cancer) cells, which was attributed to the presence of a hydrophobic group. rsc.org Furthermore, certain N-[6-indazolyl] arylsulfonamides have shown significant anticancer activity against ovarian and lung adenocarcinoma human tumor cell lines by disrupting the microtubule network. rsc.org
Table 2: Anticancer Activity of this compound Derivatives
| Cancer Cell Line | Compound Type | Observed Effect |
|---|---|---|
| HuCCA-1 | Hybrid molecule | Potent inhibition rsc.org |
| HepG2 | p-tolyl analog | Potent inhibitory activity rsc.org |
| MCF-7, MGC-803, EC-9706, SMMC-7721 | Pyrimidine–benzimidazole hybrid | Potent anticancer activity rsc.org |
| A2780 (ovarian), A549 (lung) | N-[6-indazolyl] arylsulfonamides | Significant anticancer activity rsc.org |
| MCF-7 (breast), L929 (fibrosarcoma) | Oxazole (B20620) derivative | Induction of apoptosis |
Enzyme Inhibitors
The structural features of this compound have been utilized in the design of specific enzyme inhibitors, targeting enzymes implicated in neurodegenerative diseases and cancer.
Acetylcholinesterase (AChE) Inhibitors
The propargylamine (B41283) moiety is a key functional group in the design of multi-target-directed ligands for neurodegenerative disorders. mdpi.com Derivatives incorporating this fragment have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. mdpi.comheraldopenaccess.us
Research into methylxanthine derivatives containing an alkynylmethylamine side chain has yielded potent AChE inhibitors. mdpi.comresearchgate.net Several of these compounds exhibited significant inhibitory activity in vitro, with some showing IC₅₀ values in the nanomolar range. mdpi.comresearchgate.net For instance, 1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione was identified as a particularly potent AChE inhibitor. mdpi.com Molecular docking studies have helped to elucidate the binding interactions of these inhibitors within the active site of AChE. mdpi.comresearchgate.net
The development of hybrid molecules that inhibit both AChE and other targets, such as butyrylcholinesterase (BChE) or amyloid-β aggregation, is an active area of research. heraldopenaccess.us
Aromatase Inhibitors
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. mdpi.com Derivatives of this compound have been investigated for their potential to inhibit this enzyme.
Studies on 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives have shown some reversible inhibitory activity against human placental P450 aromatase. nih.gov More recent research has focused on indole-based derivatives as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS) with antiproliferative activity. Several of these compounds displayed significant aromatase inhibitory effects, with IC₅₀ values in the low nanomolar range. Notably, the most potent antiproliferative derivatives were also the most effective aromatase inhibitors, suggesting a direct link between these activities.
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Enzyme | Derivative Type | Key Finding |
|---|---|---|
| Acetylcholinesterase (AChE) | Methylxanthine–alkynylmethylamine | Potent in vitro inhibition with low IC₅₀ values. mdpi.comresearchgate.net |
| Aromatase | 3-(prop-2-ynyl)pyrrolidine-2,5-dione | Reversible inhibition observed. nih.gov |
| Aromatase/iNOS | Indole-based | Dual inhibition with significant antiproliferative activity. |
Corrosion Inhibition Studies
Research into the derivatives of this compound has revealed their potential as effective corrosion inhibitors, particularly for mild steel in acidic environments. These studies leverage the unique molecular structure of these compounds, which often includes nitrogen and sulfur atoms, aromatic rings, and triple bonds. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, thereby creating a protective barrier against corrosive agents. The effectiveness of these derivatives is typically evaluated using a combination of electrochemical techniques, weight loss measurements, and surface analysis methods.
Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are instrumental in elucidating the mechanism of corrosion inhibition. The data from these studies indicate that many derivatives of this compound act as mixed-type inhibitors. This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution). The adsorption of these inhibitor molecules on the metal surface generally follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer film.
The inhibition efficiency of these compounds is observed to increase with their concentration. For instance, a study on (2-chloro-quinoline-3-ylmethyl)-p-tolyl-amine (CQA), a derivative containing the p-tolyl-amine moiety, demonstrated a significant decrease in the corrosion rate of mild steel in a 1N HCl solution as the inhibitor concentration was increased. ias.ac.in The presence of active centers in the molecule, such as the nitrogen atom and the aromatic quinoline (B57606) ring, facilitates strong adsorption onto the steel surface. ias.ac.in
Another related derivative, 2-(prop-2-yn-1-yl)-4-(p-tolyl)phthalazin-1(2H)-one, which incorporates both the prop-2-ynyl and p-tolyl groups, has also been investigated as a corrosion inhibitor for carbon steel in 1M HCl. researchgate.net This compound exhibited a high inhibition efficiency, reaching up to 93.4% at its highest concentration, as determined by mass loss tests. researchgate.net The study confirmed that the inhibitor molecules adsorb onto the carbon steel surface in accordance with the Langmuir isotherm. researchgate.net
The following tables present a summary of the research findings from electrochemical studies on derivatives of this compound.
Table 1: Potentiodynamic Polarization Data for (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) on Mild Steel in 1N HCl
| Inhibitor Concentration (M) | Corrosion Current (Icorr) (μA/cm²) | Inhibition Efficiency (%) |
| Blank | 1086 | - |
| 0.00005 | 224 | 79.4 |
| 0.0001 | 162 | 85.1 |
| 0.0002 | 115 | 89.4 |
| 0.0005 | 63 | 94.2 |
| 0.001 | 38 | 96.5 |
| Data sourced from a study on quinoline derivatives. ias.ac.in |
Table 2: Electrochemical Impedance Spectroscopy Data for (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) on Mild Steel in 1N HCl
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 110 | - |
| 0.00005 | 165 | 45 | 72.7 |
| 0.0001 | 248 | 36 | 81.8 |
| 0.0002 | 365 | 28 | 87.7 |
| 0.0005 | 580 | 22 | 92.2 |
| 0.001 | 795 | 18 | 94.3 |
| Data sourced from a study on quinoline derivatives. ias.ac.in |
The data clearly shows that with an increasing concentration of the inhibitor CQA, the corrosion current density (Icorr) decreases, while the charge transfer resistance (Rct) increases significantly. ias.ac.in The decrease in the double-layer capacitance (Cdl) values is attributed to the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. ias.ac.in
Surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have provided visual confirmation of the protective film formation on the metal surface. researchgate.net In the presence of inhibitors like 2-(prop-2-yn-1-yl)-4-(p-tolyl)phthalazin-1(2H)-one, the steel surface appears much smoother compared to the pitted and corroded surface observed in the uninhibited acidic solution. researchgate.net
Furthermore, quantum chemical calculations are often employed to correlate the molecular structure of the inhibitors with their observed inhibition efficiency. ias.ac.inphyschemres.orgresearchgate.net These theoretical studies help in understanding the adsorption mechanism by identifying the active sites in the molecule responsible for interaction with the metal surface. For many organic inhibitors, the presence of heteroatoms (like N, O, S), π-electrons in aromatic rings, and multiple bonds are crucial for their effectiveness. scielo.brnajah.edu
Q & A
Q. What are the optimal synthetic routes for Prop-2-ynyl-p-tolyl-amine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of haloalkanes with amines in the presence of a base (e.g., K₂CO₃) or through reductive amination using catalysts like nickel under hydrogen gas. For lab-scale optimization, adjusting the molar ratio of reactants (e.g., 1:1.2 amine:haloalkane) and reaction temperature (80–100°C) can enhance yields. Solvent choice (e.g., DMF for polar aprotic conditions) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical .
Q. Example Reaction Conditions :
| Reactants | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Haloalkane + p-tolylamine | K₂CO₃/DMF | 90°C | 65–75 |
| Phenylpropanone + propargylamine | Ni/H₂ | 120°C | 70–85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the alkyne proton (δ ~2.1 ppm, triplet) and methyl groups on the p-tolyl ring (δ ~2.3 ppm). The alkyne carbon appears at δ ~70–80 ppm in ¹³C NMR.
- IR Spectroscopy : The C≡C stretch (~2100 cm⁻¹) confirms the propargyl group.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 160.1 (calculated for C₁₀H₁₁N).
Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in stereochemistry .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if aerosolization occurs.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation (TLV: 5 mg/m³).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent unintended reactions .
Advanced Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the alkyne group’s LUMO suggests susceptibility to cycloaddition. Molecular dynamics simulations (MD) assess solvent effects on reaction pathways. Validate predictions with kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. What strategies resolve contradictions in biological activity data of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in enzyme assays) to identify outliers.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-donating vs. withdrawing groups on the p-tolyl ring).
- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify potency discrepancies. Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
Q. How does the electronic structure of this compound influence its interactions in catalytic systems?
- Methodological Answer : The propargyl group’s electron-deficient triple bond facilitates coordination with transition metals (e.g., Pd, Cu) in cross-coupling reactions. X-ray absorption spectroscopy (XAS) can elucidate metal-ligand bonding dynamics. For example, in Pd-catalyzed Sonogashira coupling, the alkyne acts as a π-donor, stabilizing the intermediate. Adjusting ligand steric bulk (e.g., substituting p-tolyl with mesityl) modulates catalytic turnover .
Data Contradiction Analysis
Q. How should researchers address inconsistent melting point reports for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
